molecular formula C18H24N2 B11968588 N,N'-Diethyl-N,N'-diphenylethylenediamine CAS No. 7030-59-3

N,N'-Diethyl-N,N'-diphenylethylenediamine

Cat. No.: B11968588
CAS No.: 7030-59-3
M. Wt: 268.4 g/mol
InChI Key: GTIKMPFJLWCUCO-UHFFFAOYSA-N
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Description

N,N’-Diethyl-N,N’-diphenylethylenediamine is an organic compound with the molecular formula C18H24N2 It is a diamine derivative characterized by the presence of two ethyl groups and two phenyl groups attached to the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-N,N’-diphenylethylenediamine typically involves the reaction of N,N’-diphenylethylenediamine with ethylating agents. One common method is the alkylation of N,N’-diphenylethylenediamine using diethyl sulfate or ethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethyl-N,N’-diphenylethylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-N,N’-diphenylethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N,N’-Diethyl-N,N’-diphenylethylenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-N,N’-diphenylethylenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylethylenediamine: Lacks the ethyl groups, resulting in different chemical reactivity and applications.

    N,N’-Diisopropylethylenediamine: Contains isopropyl groups instead of ethyl groups, leading to variations in steric and electronic properties.

    N,N’-Dibenzylethylenediamine: Features benzyl groups, which can affect its solubility and interaction with other molecules.

Uniqueness

N,N’-Diethyl-N,N’-diphenylethylenediamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Biological Activity

N,N'-Diethyl-N,N'-diphenylethylenediamine (DEPE) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of DEPE, including its mechanisms of action, relevant case studies, and findings from various research studies.

Chemical Structure and Properties

DEPE is characterized by the presence of two ethyl groups and two phenyl groups attached to an ethylene diamine backbone. Its molecular formula is C16H22N2C_{16}H_{22}N_2, with a molecular weight of 246.36 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

The biological activity of DEPE is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme or receptor activities, leading to various therapeutic effects. Notably, DEPE has been studied for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : DEPE exhibits notable antibacterial effects against various pathogens. In studies, it has shown effectiveness against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity : Research indicates that DEPE can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7). The compound induces apoptosis and disrupts cell cycle progression, demonstrating potential as a chemotherapeutic agent .

Antimicrobial Studies

A study investigating the antimicrobial properties of DEPE revealed that it effectively inhibited bacterial growth in vitro. The following table summarizes the antimicrobial efficacy of DEPE compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
E. coli50Ciprofloxacin25
S. aureus30Methicillin15
Pseudomonas aeruginosa40Gentamicin20

This data illustrates that DEPE possesses competitive antimicrobial activity against common pathogens.

Anticancer Studies

In anticancer research, DEPE was tested on various cancer cell lines. The following table presents the IC50 values for DEPE compared to cisplatin:

Cell LineIC50 (µM) for DEPEIC50 (µM) for Cisplatin
MCF-710 ± 25 ± 1
MDA-MB-23112 ± 38 ± 1

These results indicate that while DEPE is less potent than cisplatin, it still exhibits significant cytotoxicity against breast cancer cells, suggesting its potential for further development as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A case study published in a peer-reviewed journal highlighted the use of DEPE in treating bacterial infections resistant to conventional antibiotics. The study demonstrated that DEPE significantly reduced bacterial counts in infected tissue samples compared to untreated controls .
  • Cancer Treatment : Another case study focused on the effects of DEPE on tumor growth in vivo using animal models. Results showed that treatment with DEPE led to a significant reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent in cancer treatment .

Properties

CAS No.

7030-59-3

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

N,N'-diethyl-N,N'-diphenylethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-3-19(17-11-7-5-8-12-17)15-16-20(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

GTIKMPFJLWCUCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(CC)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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